tert-Butyl 4-[(5-methyl-2-nitrophenyl)amino]-piperidine-1-carboxylate
CAS No.: 950772-97-1
Cat. No.: VC2919253
Molecular Formula: C17H25N3O4
Molecular Weight: 335.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 950772-97-1 |
|---|---|
| Molecular Formula | C17H25N3O4 |
| Molecular Weight | 335.4 g/mol |
| IUPAC Name | tert-butyl 4-(5-methyl-2-nitroanilino)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C17H25N3O4/c1-12-5-6-15(20(22)23)14(11-12)18-13-7-9-19(10-8-13)16(21)24-17(2,3)4/h5-6,11,13,18H,7-10H2,1-4H3 |
| Standard InChI Key | BRFYDXYPTLYVPU-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)[N+](=O)[O-])NC2CCN(CC2)C(=O)OC(C)(C)C |
| Canonical SMILES | CC1=CC(=C(C=C1)[N+](=O)[O-])NC2CCN(CC2)C(=O)OC(C)(C)C |
Introduction
Chemical Structure and Identification
tert-Butyl 4-[(5-methyl-2-nitrophenyl)amino]-piperidine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring several functional groups that contribute to its chemical reactivity and potential applications. The compound is formally known by its IUPAC name: tert-butyl 4-(5-methyl-2-nitroanilino)piperidine-1-carboxylate.
Identification Parameters
The compound is uniquely identified through several standardized classification systems as detailed below:
The unique chemical identifiers above ensure precision in referencing this specific compound in chemical databases and scientific literature, preventing confusion with structurally similar compounds.
Structural Components
The compound contains several key structural components that define its chemical behavior:
-
A piperidine ring (six-membered nitrogen-containing heterocycle)
-
A 5-methyl-2-nitrophenyl group connected via an amino linkage
-
A tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen
-
A nitro group in the ortho position relative to the amino linkage
These structural elements create a molecule with multiple reactive sites and specific three-dimensional characteristics that influence its chemical behavior and potential applications.
Physical and Chemical Properties
The physical and chemical properties of tert-Butyl 4-[(5-methyl-2-nitrophenyl)amino]-piperidine-1-carboxylate are critical for understanding its behavior in various research applications and chemical reactions.
Physical Properties
The compound presents as a solid substance with the following physical characteristics:
| Property | Value |
|---|---|
| Physical State | Solid |
| Melting Point | 102-105°C |
| Appearance | Not specified in sources |
| Solubility | Not specified in sources |
The melting point range of 102-105°C indicates a relatively pure substance, as narrow melting point ranges typically suggest higher levels of purity in organic compounds.
Chemical Representation
The compound can be represented through several chemical notations, with SMILES notation being particularly useful for computational chemistry and database searching:
| Representation Type | Notation |
|---|---|
| Canonical SMILES | CC1=CC(=C(C=C1)N+[O-])NC2CCN(CC2)C(=O)OC(C)(C)C |
| Simplified SMILES | CC1=CC(=C(C=C1)N+[O-])NC2CCN(CC2)C(=O)OC(C)(C)C |
These representational formats are essential for computational modeling, structure-activity relationship studies, and digital chemical database management.
Purchasing Considerations
When sourcing this compound, several factors should be considered:
-
Purity requirements for the intended application (≥95% purity is commonly available)
-
Quantity needed (available in various package sizes including 500mg and 1g)
-
Shipping restrictions (noted as a restricted product by some suppliers)
-
Price considerations (listed at approximately $278.46 USD for certain package sizes)
-
Regulatory compliance requirements for purchase and possession
For researchers requiring this compound, it is important to note that some suppliers like VWR indicate it as a restricted product that can only be purchased by approved shipping accounts, suggesting potential regulatory considerations for its acquisition and use .
Structure-Related Chemical Properties
The chemical behavior of tert-Butyl 4-[(5-methyl-2-nitrophenyl)amino]-piperidine-1-carboxylate is influenced by its specific structural elements and functional groups.
Reactive Centers
Several reactive centers within the molecule warrant consideration:
-
The tert-butyloxycarbonyl (Boc) group can undergo acid-catalyzed deprotection
-
The nitro group can be reduced to an amino group under appropriate conditions
-
The secondary amine linking the piperidine and nitrophenyl groups can participate in various reactions
-
The methyl group on the aromatic ring can potentially undergo oxidation or other functionalization
These reactive centers make the compound versatile for various chemical transformations and synthetic applications.
Structural Significance
The specific combination of functional groups in this molecule creates interesting chemical properties:
Understanding these structural features is essential for predicting reactivity and designing synthetic routes utilizing this compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume